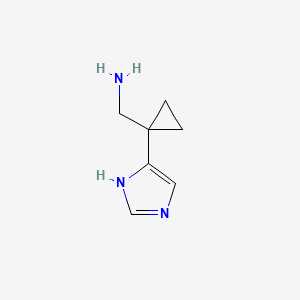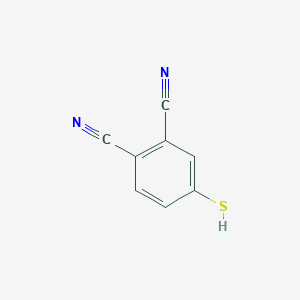
methyl 2-acetylpyridine-3-carboxylate
概要
説明
Methyl 2-acetylpyridine-3-carboxylate is an organic compound with the molecular formula C₉H₉NO₃. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and industry.
作用機序
Target of Action
Methyl 2-acetylnicotinate, also known as Methyl nicotinate, is a methyl ester of niacin . The primary targets of Methyl nicotinate are peripheral blood capillaries located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction . These capillaries play a crucial role in blood flow and nutrient delivery to the skin.
Mode of Action
Methyl nicotinate acts as a peripheral vasodilator . It interacts with its targets, the peripheral blood capillaries, to enhance local blood flow at the site of application . This interaction results in vasodilation, which is the widening of blood vessels, leading to increased blood flow . The mode of action of Methyl nicotinate is thought to involve the release of prostaglandin D2, which is strictly locally-acting due to its short half-life .
Biochemical Pathways
For instance, the release of prostaglandin D2, a potent vasodilator, is one of the key steps in the vasodilation process .
Pharmacokinetics
It is known that following topical administration, methyl nicotinate acts locally at the site of application to enhance blood flow . This suggests that the compound may have good bioavailability at the site of application.
Result of Action
The primary result of Methyl nicotinate’s action is the temporary relief of aches and pains in muscles, tendons, and joints . This is achieved through the compound’s vasodilatory effects, which increase blood flow to the affected areas, thereby alleviating pain .
Action Environment
The action, efficacy, and stability of Methyl nicotinate can be influenced by various environmental factors For instance, the compound’s vasodilatory effects may be enhanced or diminished depending on the temperature of the skin at the site of application.
生化学分析
Biochemical Properties
Methyl 2-acetylnicotinate interacts with various enzymes and proteins in the body. Its action as a rubefacient is thought to involve peripheral vasodilation . This means that it causes blood vessels near the skin to widen, increasing blood flow to the area. This is believed to be the mechanism by which it alleviates muscle and joint pain .
Cellular Effects
Methyl 2-acetylnicotinate has been shown to have effects on various types of cells. For instance, it has been reported to influence mitochondrial function . In cells, mitochondria are transported along cytoskeletal tracks by interaction with acetylated microtubules (MTs). Upon treatment with Methyl 2-acetylnicotinate, the co-localization of mitochondria with MTs decreased, indicative of the dissociation of mitochondria from MTs .
Molecular Mechanism
The molecular mechanism of Methyl 2-acetylnicotinate involves its interaction with various biomolecules. While the exact mechanism of action of Methyl 2-acetylnicotinate and other topically-administered nicotinic acid esters is not clear, it is thought that Methyl 2-acetylnicotinate promotes the release of prostaglandin D2 that is strictly locally-acting due to its short half-life .
Temporal Effects in Laboratory Settings
Methyl 2-acetylnicotinate exhibits excellent chemical and biological stability in solution . The degradation of Methyl 2-acetylnicotinate was determined in batches which had been stored at 4°C for between 5 and 1062 days prior to analysis . The major degradation product of Methyl 2-acetylnicotinate was nicotinic acid which formed at an approximate rate of 0.5% of the starting Methyl 2-acetylnicotinate concentration per annum .
Dosage Effects in Animal Models
While there is limited information available on the dosage effects of Methyl 2-acetylnicotinate in animal models, it is known that Methyl nicotinate is used for veterinary purposes to treat respiratory diseases, vascular disorders, rheumatoid arthritis, and muscle and joint pains .
Transport and Distribution
It is known that many drugs, including Methyl 2-acetylnicotinate, can be transported across biological barriers by specific transporters .
Subcellular Localization
It is known that the subcellular distribution of a drug can have significant effects on its activity or function .
準備方法
Synthetic Routes and Reaction Conditions
Methyl 2-acetylpyridine-3-carboxylate can be synthesized through several methods. One common method involves the reaction of pyridinecarboxylic ester with acetic acid in the presence of a catalyst. The catalyst typically consists of titanium dioxide and an alkali or alkaline earth metal oxide, supported on an alumina-silica support . The reaction is carried out in the gas phase, producing the desired compound with high selectivity.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and catalyst concentration, are carefully controlled to optimize the reaction efficiency and minimize by-products.
化学反応の分析
Types of Reactions
Methyl 2-acetylpyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridinecarboxylic acids, while reduction can produce alcohol derivatives.
科学的研究の応用
Methyl 2-acetylpyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and as a precursor for various industrial processes.
類似化合物との比較
Similar Compounds
Methyl nicotinate: Similar in structure but lacks the acetyl group.
2-Acetylpyridine: Similar but does not have the carboxylate ester group.
Uniqueness
Methyl 2-acetylpyridine-3-carboxylate is unique due to the presence of both the acetyl and carboxylate ester groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
特性
IUPAC Name |
methyl 2-acetylpyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-6(11)8-7(9(12)13-2)4-3-5-10-8/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZERJBSDTDTJCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC=N1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3h-Imidazo[4,5-c]pyridine-6-methanol](/img/structure/B3345721.png)






![Pyrido[2,1-c][1,4]oxazine-3,4-dione, hexahydro-](/img/structure/B3345766.png)


![6-fluoro-4,9-dihydro-3H-pyrano[3,4-b]indol-1-one](/img/structure/B3345787.png)


![N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)phenyl]benzenecarbothioamide](/img/structure/B3345816.png)
